5-Methoxy-N-methylpyrazin-2-amine
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Overview
Description
5-Methoxy-N-methylpyrazin-2-amine is a heterocyclic compound with the molecular formula C6H9N3O and a molecular weight of 139.16 g/mol . It belongs to the class of pyrazine derivatives, which are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-N-methylpyrazin-2-amine typically involves the reaction of 5-methoxy-2-pyrazinecarboxylic acid with methylamine under specific conditions . The process includes steps such as azidation, Curtius rearrangement, and Boc desorption . These reactions are carried out under controlled temperatures and pressures to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound is optimized to minimize costs and environmental impact . The process avoids the use of column chromatography for purification, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-N-methylpyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base.
Major Products
The major products formed from these reactions include various substituted pyrazine derivatives, which can be further utilized in different applications .
Scientific Research Applications
5-Methoxy-N-methylpyrazin-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methoxy-N-methylpyrazin-2-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in key biological processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-methylpyrazine
- 5-Methylpyrazin-2-amine
- Pyrrolopyrazine derivatives
Uniqueness
5-Methoxy-N-methylpyrazin-2-amine stands out due to its unique methoxy and methyl substituents, which confer distinct chemical and biological properties. These modifications enhance its solubility, stability, and potential biological activities compared to other similar compounds .
Properties
Molecular Formula |
C6H9N3O |
---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
5-methoxy-N-methylpyrazin-2-amine |
InChI |
InChI=1S/C6H9N3O/c1-7-5-3-9-6(10-2)4-8-5/h3-4H,1-2H3,(H,7,8) |
InChI Key |
FIOBRXGOHGAJGO-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CN=C(C=N1)OC |
Origin of Product |
United States |
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